Dehydro Nifedipine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

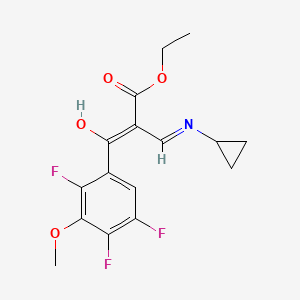

Dehydro Nifedipine N-Oxide is a metabolite of Nifedipine, a widely used drug for hypertension and stenocardia. Nifedipine undergoes photodegradation to Dehydro Nifedipine (DNIF) upon exposure to ultraviolet (UV) light and further to Nitroso analogue of DNIF (NDNIF) when exposed to sunlight or artificial lights (Dinarvand et al., 2006).

Synthesis Analysis

Nifedipine, the precursor of Dehydro Nifedipine N-Oxide, is synthesized using o-nitrobenzaldehyde, methyl acetoacetate, and ammonium bicarbonate (Li Gong-chu, 2015). The synthesis process and subsequent photo-degradation yield Dehydro Nifedipine.

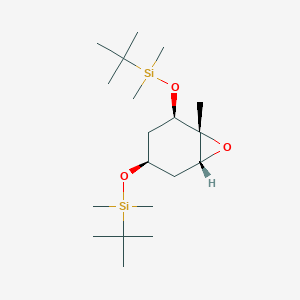

Molecular Structure Analysis

Nifedipine is characterized as a 1,4-dihydropyridine calcium channel antagonist. Its molecular structure, upon exposure to light, changes leading to the formation of Dehydro Nifedipine (Majeed et al., 1987).

Chemical Reactions and Properties

Nifedipine undergoes photodegradation to Dehydro Nifedipine and then to Nitroso analogue. This process involves electron density redistribution at nitrogen sites and is detected by spectroscopic methods (Latosińska et al., 2012).

Physical Properties Analysis

The photo-stability of Nifedipine, which affects the formation of its metabolites like Dehydro Nifedipine, is influenced by factors like light intensity and pH. It is found that aqueous solutions of Nifedipine photo-oxidize fastest at pH 2 (Majeed et al., 1987).

Chemical Properties Analysis

The electrochemical behavior of Nifedipine and its metabolites, including Dehydro Nifedipine, shows that the electrochemical reduction of the NO2 group leads to the generation of Ar-NHOH, which can be reversibly oxidized to Ar-NO. This property is used for the simultaneous determination of Nifedipine and Dehydro Nifedipine (Mokhtari et al., 2018).

Applications De Recherche Scientifique

1. Neurotransmitter Release Facilitation

Nifedipine, which is metabolized to Dehydro Nifedipine N-Oxide, facilitates neurotransmitter release independently of calcium channels. This action on central synaptic transmission may partially explain some of nifedipine's effects beyond its primary use. It specifically enhances tetrodotoxin-insensitive spontaneous glutamate release, a process that is largely calcium-independent and not mediated by protein kinases A or C (Hirasawa & Pittman, 2003).

2. Photo-Stability Enhancement

The photo-stability of nifedipine, which degrades to Dehydro Nifedipine N-Oxide under light exposure, is crucial for maintaining its clinical activity. Microencapsulation of nifedipine can prevent its photodegradation, thereby enhancing stability and ensuring consistent therapeutic efficacy (Dinarvand et al., 2006).

3. Modulation of Gene Expression

Nifedipine and its metabolites modulate gene expression in vascular smooth muscle cells. This modulation affects pro-arteriosclerotic and anti-arteriosclerotic gene products, suggesting a role in vascular health beyond its primary function as a calcium channel blocker (Cattaruzza et al., 2000).

4. Electrochemical Analysis

Dehydronifedipine (DHNP), a metabolite of nifedipine, can be determined electrochemically. This method offers a sensitive approach for simultaneously determining nifedipine and its metabolites in various samples, which is important for pharmacokinetic studies and drug monitoring (Mokhtari et al., 2018).

5. Antioxidant and Anti-Apoptotic Effects

Nifedipine has been observed to possess antioxidant and anti-apoptotic effects, potentially influencing oxidative stress and apoptosis in osteoarthritic chondrocytes. This indicates a therapeutic potential beyond its primary use in cardiovascular disorders (Yao et al., 2020).

Safety and Hazards

According to a safety data sheet, Dehydro Nifedipine N-Oxide can cause serious eye damage and is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . It should be handled with appropriate safety measures, including wearing eye and face protection, and avoiding release to the environment .

Orientations Futures

While specific future directions for Dehydro Nifedipine N-Oxide are not mentioned in the search results, it’s worth noting that dihydropyrimidines, a class of compounds to which Nifedipine belongs, have been extensively studied for their potential as antihypertensive agents . This suggests that Dehydro Nifedipine N-Oxide could potentially be of interest in future research in this area.

Mécanisme D'action

Target of Action

Dehydro Nifedipine N-Oxide, like its parent compound Nifedipine, primarily targets L-type voltage-gated calcium channels . These channels are found in vascular smooth muscle and myocardial cells . The inhibition of these channels reduces peripheral arterial vascular resistance and dilates coronary arteries . This action reduces blood pressure and increases the supply of oxygen to the heart .

Mode of Action

Dehydro Nifedipine N-Oxide interacts with its targets by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This blockage prevents the entry of calcium ions into cells during depolarization . By blocking these channels, Dehydro Nifedipine N-Oxide is able to decrease blood vessel contraction, leading to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

The biochemical pathways affected by Dehydro Nifedipine N-Oxide involve the regulation of calcium ion entry into muscle cells, which stimulates muscular contraction of blood vessels . By blocking the L-type calcium channels, Dehydro Nifedipine N-Oxide disrupts this pathway, leading to decreased blood vessel contraction and sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

Its parent compound nifedipine is known to undergo hepatic metabolism via the cyp3a4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites

Result of Action

The molecular and cellular effects of Dehydro Nifedipine N-Oxide’s action primarily involve the modulation of vascular smooth muscle contraction. By blocking L-type calcium channels, Dehydro Nifedipine N-Oxide reduces the entry of calcium ions into muscle cells, leading to decreased contraction and sustained vasodilation . This results in a drop in blood pressure . Additionally, nifedipine has been shown to increase the bioavailability of endothelial nitric oxide (NO) without significantly altering the NO synthase (type III) mRNA and protein expression, possibly via an antioxidative protection . This increased NO availability may cause part of the vasodilation and might contribute to the antithrombotic, antiproliferative, and antiatherosclerotic effects of dihydropyridine calcium antagonists .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dehydro Nifedipine N-Oxide. For instance, nifedipine has been shown to be rapidly degraded in aquatic environments . Furthermore, nifedipine is very light-sensitive and photolytically degraded at visible wavelengths . These factors could potentially influence the stability and efficacy of Dehydro Nifedipine N-Oxide in similar environments.

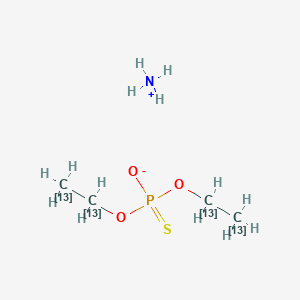

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Dehydro Nifedipine N-Oxide can be achieved through the oxidation of Dehydro Nifedipine using a suitable oxidizing agent.", "Starting Materials": [ "Dehydro Nifedipine", "Oxidizing agent (e.g. m-CPBA, H2O2, etc.)", "Solvent (e.g. dichloromethane, acetonitrile, etc.)", "Base (e.g. NaHCO3, Na2CO3, etc.)" ], "Reaction": [ "Dissolve Dehydro Nifedipine in a suitable solvent.", "Add the oxidizing agent to the reaction mixture and stir at room temperature for a specific time period.", "Add a base to the reaction mixture to neutralize the acidic byproducts.", "Extract the product using a suitable solvent.", "Purify the product using column chromatography or recrystallization." ] } | |

Numéro CAS |

88434-69-9 |

Formule moléculaire |

C₁₇H₁₆N₂O₇ |

Poids moléculaire |

360.32 |

Synonymes |

2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)